molecular formula C6H10N2O B3199885 1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine CAS No. 1017179-33-7

1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No.: B3199885
CAS No.: 1017179-33-7
M. Wt: 126.16 g/mol
InChI Key: BCZCRYDWZCGWIP-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Amines in Chemical Sciences

Heterocyclic amines are a cornerstone of organic and medicinal chemistry, characterized by a ring structure containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and an amine group. wikipedia.org These compounds are ubiquitous in nature and are fundamental to the structure of many biologically essential molecules, including vitamins like niacin (vitamin B3) and the nucleobases that form DNA and RNA. wikipedia.org Their diverse biological functions range from essential nutrients to potent psychoactive alkaloids like nicotine. wikipedia.org

The significance of heterocyclic amines extends profoundly into pharmaceutical development. The unique spatial arrangement of atoms and the presence of heteroatoms impart specific physicochemical properties that are often crucial for biological activity. This has led to their incorporation into a vast array of therapeutic agents.

The 1,3-Oxazole Ring System: Structural Features and Research Relevance

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. d-nb.infowikipedia.org First prepared in 1947, this stable ring system is a common scaffold in numerous medicinal compounds. d-nb.infochemmethod.com The oxazole (B20620) ring is a weak base and its aromaticity is less pronounced than that of thiazoles. wikipedia.org

The reactivity of the oxazole ring is characterized by electrophilic substitution, which typically occurs at the C5 position, especially when electron-donating groups are present. wikipedia.org Nucleophilic substitution is favored at the C2 position if a suitable leaving group is attached. wikipedia.org This predictable reactivity makes the oxazole ring a versatile building block in organic synthesis.

The research relevance of the 1,3-oxazole ring is underscored by its presence in a wide range of pharmacologically active molecules. researchgate.net Oxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. d-nb.infonih.gov

Classification and Nomenclature of Oxazole-2-yl Ethanamines and Related Structures

The systematic naming of organic compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For "1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine," the nomenclature can be deconstructed as follows:

1,3-oxazole: This indicates the core five-membered heterocyclic ring with an oxygen atom at position 1 and a nitrogen atom at position 3.

5-Methyl: A methyl group is attached to the 5th position of the oxazole ring.

ethan-1-amine: An ethylamine (B1201723) chain is attached to the oxazole ring, with the amine group on the first carbon of this chain.

2-yl: This signifies that the ethan-1-amine substituent is connected to the 2nd position of the oxazole ring.

This systematic naming allows for the precise identification of the molecule's structure. Related structures would include isomers where the methyl group or the ethanamine chain are at different positions on the oxazole ring, or where the amine group is on the second carbon of the ethyl chain (ethan-2-amine).

Below is a table of related oxazole-containing compounds with their key structural identifiers.

Compound NameMolecular FormulaKey Structural Features
5-Methyl-1,3-oxazol-2-amineC4H6N2OAn amine group directly attached to the 2-position of the 5-methyloxazole (B9148) ring.
1-(5-phenyl-1,3-oxazol-2-yl)ethanamineC11H12N2OA phenyl group at the 5-position of the oxazole ring and an ethanamine at the 2-position.
2-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amineC6H10N2OAn ethanamine group at the 2-position of the 5-methyloxazole ring, with the amine on the first carbon of the ethyl chain.

Overview of Research Trajectories for Amine-Substituted Oxazoles

Research into amine-substituted oxazoles is largely driven by their potential applications in medicinal chemistry. The combination of the biologically active oxazole scaffold with the versatile amine functional group creates a rich chemical space for the discovery of new therapeutic agents.

Current research trajectories focus on several key areas:

Antimicrobial Agents: Many studies have explored the synthesis of oxazole-2-amine derivatives and their evaluation for antibacterial and antifungal activities. nih.gov

Anticancer Drug Discovery: The oxazole moiety is a component of several natural products with potent anticancer activity. Synthetic efforts are ongoing to create novel oxazole-based compounds as potential chemotherapeutics.

Enzyme Inhibition: The structural features of amine-substituted oxazoles make them suitable candidates for designing inhibitors of various enzymes implicated in disease.

Materials Science: The aromatic and electron-rich nature of the oxazole ring suggests potential applications in the development of organic electronic materials.

The synthesis of these compounds often involves multi-step reaction sequences, with a key challenge being the controlled introduction of substituents at specific positions on the oxazole ring. The development of efficient and versatile synthetic methodologies is therefore a significant area of ongoing research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methyl-1,3-oxazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZCRYDWZCGWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Direct Synthesis Routes for 1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine

Direct synthesis routes, while often elegant, present considerable challenges in chemoselectivity and precursor stability. A hypothetical direct synthesis would involve the condensation of pre-functionalized building blocks that already contain the necessary carbon and heteroatom framework.

The selection of appropriate starting materials is paramount for the success of any synthetic endeavor. For a direct approach, one might envision starting with a derivative of the amino acid alanine (B10760859), which provides the chiral ethanamine moiety. This could be coupled with a synthon that delivers the 5-methyl-1,3-oxazole precursor framework.

A plausible, though challenging, direct route could involve the reaction of an activated alanine derivative (e.g., an amino acid chloride or ester) with a highly reactive three-carbon component that can undergo cyclization to form the 5-methyloxazole (B9148) ring. However, controlling the reactivity to favor the desired oxazole (B20620) formation over polymerization or other side reactions is a significant hurdle.

Optimizing reaction conditions for a direct synthesis would involve careful selection of solvents, temperature, and catalysts to guide the transformation towards the desired product. The low nucleophilicity of the amide nitrogen in a precursor like N-acetyl-alanine necessitates activating agents for cyclization. Dehydrating conditions are essential for the final ring-closing step to form the aromatic oxazole ring.

Table 1: Key Parameters for Reaction Optimization

ParameterConsiderations
Solvent Aprotic solvents are generally preferred to avoid interference with dehydrating agents.
Temperature Varies depending on the reactivity of the substrates and the energy barrier of the cyclization step.
Catalyst Lewis acids or strong protic acids can be used to promote cyclization.
Dehydrating Agent Agents like phosphorus oxychloride or trifluoroacetic anhydride (B1165640) are commonly employed.

The synthesis of a specific enantiomer, such as (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, requires a stereocontrolled approach. researchgate.net This can be achieved through several established methods:

Chiral Pool Synthesis : This strategy utilizes a readily available, enantiomerically pure starting material. For the synthesis of the target compound, (R)-alanine would be the ideal chiral pool starting material. The synthetic sequence must be designed to proceed without racemization of the stereocenter.

Chiral Resolution : This classical method involves the synthesis of the racemic amine, followed by separation of the enantiomers. rsc.org This is typically accomplished by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts. tcichemicals.com These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org Subsequent treatment of the separated diastereomeric salt with a base liberates the desired pure enantiomer. rsc.org

Enzymatic Kinetic Resolution : This method employs an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. nih.gov For instance, an acylase could be used to selectively acylate one enantiomer of the amine, facilitating its separation. nih.gov

Table 2: Comparison of Stereoselective Synthesis Approaches

MethodAdvantagesDisadvantages
Chiral Pool Synthesis High enantiomeric purity, avoids resolution steps.Limited by the availability of suitable chiral starting materials.
Chiral Resolution Widely applicable, well-established techniques.Theoretical maximum yield of 50% for the desired enantiomer without a racemization process for the unwanted enantiomer. rsc.org
Enzymatic Kinetic Resolution High selectivity, mild reaction conditions.Requires screening for a suitable enzyme, can be costly on a large scale. nih.gov

Multistep Synthesis Approaches Involving Oxazole Formation

Multistep syntheses offer greater control over the construction of the target molecule by building it in a stepwise fashion. These routes typically involve the formation of the oxazole ring followed by the introduction or modification of the side chain.

The construction of the 1,3-oxazole ring is a key step in many synthetic strategies. Several named reactions are applicable for this transformation.

Robinson-Gabriel Synthesis : This is a classical and robust method for oxazole synthesis which involves the intramolecular cyclodehydration of a 2-acylamino-ketone. rsc.orgnih.gov For the synthesis of this compound, a suitable precursor would be an N-acylated derivative of 1-aminopropan-2-one (B1265363). The cyclization is typically promoted by strong dehydrating agents such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. researchgate.net

A plausible synthetic sequence could begin with the acylation of 1-aminopropan-2-one with a protected alanine derivative. The resulting N-(1-oxopropan-2-yl)amino acid derivative would then undergo cyclodehydration to form the 5-methyl-1,3-oxazole ring with the protected aminoethyl side chain at the 2-position.

The introduction of the amine group onto the ethane (B1197151) side chain can be accomplished either before or after the formation of the oxazole ring.

From a Precursor with a Protected Amine : As mentioned in the chiral pool approach, starting with a protected amino acid like N-Boc-(R)-alanine allows for the amine functionality to be carried through the synthesis. The protecting group is then removed in the final step to yield the desired primary amine.

Reductive Amination of a Ketone : An alternative strategy involves the synthesis of 2-acetyl-5-methyl-1,3-oxazole as a key intermediate. This ketone can then be converted to the primary amine via reductive amination. This process typically involves two steps:

Formation of an imine or oxime by reacting the ketone with an ammonia (B1221849) source (e.g., ammonia, hydroxylamine). mdpi.com

Reduction of the imine or oxime to the corresponding amine using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd).

This approach would yield the racemic amine, which would then require chiral resolution to obtain the desired enantiomer.

Functional Group Transformations Preceding or Following Ring Formation

The synthesis of oxazoles can be approached by building the ring from various functionalized acyclic precursors. researchgate.net Virtually any type of functionalized acyclic starting material has been successfully converted into an oxazole ring. researchgate.net Common precursors include α-diazoketones, amides, amino acids, ketones, and nitriles. researchgate.net For instance, a plausible synthetic route to the target compound could involve the cyclodehydration of an appropriate α-acylamino ketone. vulcanchem.com

Once the 5-methyl-1,3-oxazole core is formed, subsequent transformations can be performed on the ring itself. The oxazole ring is a weak base, less so than imidazole, with the conjugate acid having a pKa of 0.8. wikipedia.org Key reactions involving the oxazole ring include:

Electrophilic Substitution: This reaction typically occurs at the C5 position, though it can be directed to C4. The presence of electron-donating groups activates the ring towards electrophilic attack. wikipedia.orgtandfonline.com

Nucleophilic Substitution: These reactions are less common but can proceed if a suitable leaving group is present, primarily at the C2 position. wikipedia.orgtandfonline.com Halogen substituents on the oxazole ring can be replaced, with the reactivity order being C2 > C4 > C5. tandfonline.com

Alkylation: N-alkylation of the oxazole ring occurs at the nitrogen atom in the third position. tandfonline.com

Deprotonation and Metallation: Deprotonation happens at the C2 position. The resulting lithiated salt can exist in equilibrium with a ring-opened isonitrile, which can be trapped. wikipedia.org This regioselective metallation is a powerful tool for further functionalization. researchgate.net

Reduction: Reduction of the oxazole ring can lead to ring-opening or the formation of oxazolines. tandfonline.com

Modern Synthetic Techniques in Oxazole Chemistry

Recent advancements in synthetic chemistry have provided more efficient, sustainable, and versatile methods for constructing oxazole-containing molecules. These modern techniques offer significant advantages over classical methods, including improved yields, shorter reaction times, and reduced environmental impact. ijpsonline.comresearchgate.net

Microwave-Assisted Synthesis Applications

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as increased reaction rates, enhanced yields, and cleaner reaction profiles. researchgate.net Chemical transformations that might take hours or days using conventional heating can often be completed in minutes under microwave conditions. tandfonline.comresearchgate.net This technology has been successfully applied to the synthesis of various oxazole derivatives. ijpsonline.comresearchgate.net

For example, 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized by irradiating a mixture of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF with microwaves. ijpsonline.com Another notable application is the microwave-assisted Erlenmeyer synthesis of azalactones from hippuric acid and aldehydes. ijpsonline.com A highly efficient, one-pot [3+2] cycloaddition reaction between aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) has been established under microwave irradiation to produce 5-substituted oxazoles. acs.org This rapid and simple method makes the process more economical and environmentally benign. acs.org

Table 1: Examples of Microwave-Assisted Oxazole Synthesis
ReactantsProduct TypeConditionsKey AdvantagesReference
p-substituted 2-bromoacetophenone, Urea2-amino-4-substituted-oxazolesMicrowave, DMFEfficient synthesis of amino-oxazoles ijpsonline.com
Aryl aldehydes, TosMIC5-substituted-oxazolesMicrowave, K₃PO₄, IsopropanolRapid, one-pot, high efficiency acs.org
Hippuric acid, Aldehydes/KetonesAzalactones (oxazolone derivatives)Microwave, MgO/Al₂O₃Catalytic, efficient cyclization ijpsonline.com
α-azidochalconeSubstituted oxazolesMicrowave, Trifluoroacetic acidDirect conversion to oxazole derivatives ijpsonline.com

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov In oxazole synthesis, this involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient methods like microwave and ultrasound irradiation. ijpsonline.comresearchgate.netkthmcollege.ac.in These green approaches not only minimize toxic waste but can also improve reaction performance, leading to higher yields, better product purity, and reduced energy consumption compared to conventional methods. ijpsonline.comresearchgate.net

Key green synthetic approaches include:

Ultrasonication: Ultrasound-mediated synthesis enhances reaction rates and yields by generating high-energy intermediates through acoustic cavitation. nih.govnih.gov

Ionic Liquids: These salts, which are liquid at low temperatures, can serve as reusable solvents. The van Leusen synthesis has been performed in an ionic liquid ([bmim]Br), which could be reused up to six times without a significant loss in product yield. ijpsonline.com

Catalysis: The use of efficient and recyclable catalysts minimizes waste. ijpsonline.com For example, a solvent- and catalyst-free method has been reported for synthesizing substituted oxazoles using polyethylene (B3416737) glycol as a recoverable, non-ionic liquid medium. kthmcollege.ac.in

Catalytic Methodologies for Oxazole-Amine Assembly

Catalysis is central to the modern synthesis of oxazoles, enabling reactions with high efficiency and selectivity under mild conditions. organic-chemistry.org Transition-metal catalysis, in particular, has provided powerful methods for constructing the oxazole ring and for its subsequent functionalization. nih.gov

Several catalytic systems have been developed:

Copper Catalysis: Copper catalysts are versatile for oxazole synthesis. A copper(II)-catalyzed oxidative cyclization of enamides yields 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org Copper(I) has been used to catalyze the direct arylation of oxazoles with aryl iodides. nih.gov Furthermore, a novel copper-catalyzed cascade reaction of alkenes with azides provides an efficient route to 2,5-disubstituted oxazoles using air as the oxidant. rsc.org

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions. The Suzuki-Miyaura coupling reaction, catalyzed by nickel or palladium, can produce 2,4,5-trisubstituted oxazoles. tandfonline.com Palladium catalysis also enables the direct arylation of oxazoles, offering a more atom-economical alternative to traditional cross-coupling methods. organic-chemistry.orgnih.gov

Gold Catalysis: A heterogeneous gold(I) catalyst has been used for the [2+2+1] annulation of terminal alkynes, nitriles, and oxygen atoms to yield 2,5-disubstituted oxazoles. This catalyst can be easily recovered and reused multiple times. organic-chemistry.org

Rhodium Catalysis: Dirhodium(II) catalysts are highly efficient in reactions involving diazo compounds. They can catalyze the reaction of styryl diazoacetate with aryl oximes to produce multi-functionalized oxazoles in a single step with high yields. nih.gov

Table 2: Catalytic Methods in Oxazole Synthesis
CatalystReaction TypeSubstratesProductReference
Copper(II) triflateCyclizationDiazoketones, Amides2,4-disubstituted oxazoles tandfonline.com
Palladium(0)Direct ArylationOxazoles, BromoalkenesArylated/Alkenylated oxazoles organic-chemistry.org
Gold(I) complex[2+2+1] AnnulationAlkynes, Nitriles, N-oxide2,5-disubstituted oxazoles organic-chemistry.org
Dirhodium(II)Carbene/Ylide FormationStyryl diazoacetate, Oximes4-styryl-5-methoxyoxazoles nih.gov
Copper(I) IodideDirect ArylationOxazoles, Aryl iodidesC2-arylated oxazoles nih.gov

Analog and Derivative Synthesis from the this compound Scaffold

The this compound structure serves as a valuable scaffold for creating a library of analogues and derivatives. The reactivity of both the primary amine and the oxazole ring provides two distinct handles for chemical modification. vulcanchem.com

The primary amine group is nucleophilic and can readily participate in reactions such as acylation (to form amides), sulfonylation (to form sulfonamides), and condensation with aldehydes or ketones (to form Schiff bases). vulcanchem.com The chiral center adjacent to the amine is a critical feature, as its stereochemistry often dictates biological activity. vulcanchem.com

Introduction of Varied Substituents on the Oxazole Ring

The oxazole ring within the scaffold can be functionalized to introduce a wide range of substituents, thereby modulating the molecule's steric and electronic properties.

Key strategies for modifying the oxazole ring include:

Electrophilic Aromatic Substitution: While the C5-position is already occupied by a methyl group in the parent scaffold, electrophilic substitution at the C4 position remains a viable pathway, especially with activating directing groups. wikipedia.orgtandfonline.com

Metallation and Cross-Coupling: The most versatile approach for introducing diversity is through metallation. Deprotonation at the C2 position is generally favored, but if that position is blocked, metallation at C4 can occur. researchgate.netwikipedia.org The resulting organometallic intermediate can be quenched with various electrophiles (e.g., halides, aldehydes). Alternatively, the metallated oxazole can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds. researchgate.netnih.gov

Direct C-H Arylation: Modern catalytic methods allow for the direct coupling of C-H bonds on the oxazole ring with aryl halides or their equivalents. nih.gov This avoids the need for pre-functionalization (e.g., halogenation or metallation) and represents a more efficient and greener route to biaryl structures. For instance, copper-catalyzed direct arylation of 5-substituted oxazoles with aryl iodides has been reported. nih.gov

By combining modifications at the amine terminus with diverse substitutions on the oxazole ring, a vast chemical space can be explored, starting from the core this compound scaffold.

Modifications of the Ethan-1-amine Side Chain

The primary amine group of this compound is a key functional handle for a variety of chemical transformations, including acylation, sulfonylation, and alkylation reactions. These modifications allow for the introduction of diverse functional groups, enabling the exploration of the structure-activity relationships of its derivatives.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides is expected to proceed readily to form the corresponding N-substituted amides. This nucleophilic addition-elimination reaction is a fundamental transformation for primary amines. chemguide.co.ukchemguide.co.uklibretexts.org The reaction typically occurs in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk This method is highly versatile, allowing for the introduction of a wide array of substituents on the amide nitrogen.

N-Sulfonylation: Similarly, the amine can react with sulfonyl chlorides to yield sulfonamides. This reaction is a common method for the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. researchgate.net The reaction conditions are analogous to N-acylation, generally requiring a base to facilitate the reaction.

Reductive Amination: Reductive amination offers another pathway for modifying the ethan-1-amine side chain, particularly for the introduction of N-alkyl groups. beilstein-journals.orgresearchgate.net This two-step, one-pot process typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed for this transformation.

The following table illustrates potential modifications of the ethan-1-amine side chain based on these established synthetic methods.

Reactant 1 Reactant 2 Reaction Type Potential Product
This compoundAcetyl chlorideN-AcylationN-(1-(5-Methyl-1,3-oxazol-2-yl)ethyl)acetamide
This compoundBenzenesulfonyl chlorideN-SulfonylationN-(1-(5-Methyl-1,3-oxazol-2-yl)ethyl)benzenesulfonamide
This compoundAcetoneReductive AminationN-Isopropyl-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
This compoundBenzaldehydeReductive AminationN-Benzyl-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

This table presents illustrative examples of potential reactions and products based on general chemical principles, as specific literature for this compound is not available.

Construction of Fused Heterocyclic Systems Utilizing the Amine Moiety

The primary amine of this compound can also serve as a crucial building block for the synthesis of more complex, fused heterocyclic systems. By reacting with appropriate bifunctional reagents, the amine can participate in cyclization reactions to form new rings fused to or incorporating the oxazole moiety.

Synthesis of Imidazo[1,2-a]pyridine Analogs: The synthesis of imidazo[1,2-a]pyridines is a well-established process that often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. nih.gov By analogy, it is conceivable that this compound could react with suitable α-haloketones or their equivalents to generate imidazo-fused systems. Another approach involves a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction), which could potentially be adapted.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Analogs: The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. While the starting material is an oxazole rather than a pyrazole (B372694), the presence of the aminoethyl side chain offers a potential handle for cyclization with appropriate dicarbonyl synthons to form novel fused pyrimidine-like structures. The regioselectivity of such reactions would be a key aspect to investigate.

The table below outlines hypothetical reaction pathways for the construction of fused heterocyclic systems.

Reactant 1 Reactant 2 Potential Fused System General Reaction Name
This compound2-BromoacetophenoneImidazo-oxazole derivativeHantzsch-type synthesis
This compoundAcetylacetonePyrimido-oxazole derivativeBiginelli-type reaction
This compoundDiethyl malonatePyrimido-oxazole derivative-

This table presents illustrative examples of potential reactions and products based on general chemical principles, as specific literature for this compound is not available.

Chemical Reactivity and Transformation Studies

Reactions of the Oxazole (B20620) Ring System

The 1,3-oxazole ring is an electron-rich five-membered heterocycle, but its reactivity is nuanced. The presence of two heteroatoms, oxygen and nitrogen, influences the electron distribution and the susceptibility of different ring positions to chemical attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (S_EAr) on the oxazole ring is generally considered difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.comslideshare.net When such reactions do occur, they typically favor the C5 position, which is the most electron-rich carbon in the unsubstituted oxazole ring. nih.gov However, in the case of 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, the C5 position is already substituted with a methyl group.

Common electrophilic aromatic substitution reactions and their predicted outcomes are summarized below:

ReactionReagentsExpected Product/Reactivity
Nitration HNO₃/H₂SO₄Nitration is expected to be difficult. If it occurs, the nitro group would likely be introduced at the C4 position. However, the strong acidic conditions could lead to ring cleavage or reaction at the amine. masterorganicchemistry.comlibretexts.org
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃Halogenation would likely require a Lewis acid catalyst and is predicted to occur at the C4 position, if at all. libretexts.org
Sulfonation Fuming H₂SO₄Sulfonation is anticipated to be challenging and may result in ring opening or reaction with the amine group due to the harsh acidic conditions. masterorganicchemistry.com
Friedel-Crafts Alkylation/Acylation R-Cl/AlCl₃ or RCOCl/AlCl₃These reactions are generally not successful with deactivated rings like oxazole. The Lewis acid catalyst can complex with the nitrogen and oxygen atoms, further deactivating the ring. libretexts.orgyoutube.com

Nucleophilic Attack at the Oxazole Core

Nucleophilic attack on the oxazole ring itself is generally unfavorable and is more likely to occur if the ring is activated by strong electron-withdrawing groups. pharmaguideline.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. nih.govnih.govresearchgate.net In this compound, the C2 position is already substituted.

Direct nucleophilic displacement of the ethan-1-amine group is not a feasible reaction pathway. Instead, nucleophilic attack, particularly by strong nucleophiles, often leads to ring cleavage rather than substitution. pharmaguideline.comslideshare.net

Ring-Opening and Rearrangement Reactions

The oxazole ring can undergo cleavage under various conditions, including strong acid or base, and in the presence of certain nucleophiles. pharmaguideline.comacs.org For 2,5-disubstituted oxazoles, ring-opening can be initiated by nucleophilic attack at the C2 or C5 position, often followed by rearrangement. For instance, treatment with strong bases can lead to deprotonation and subsequent ring-opening to form an isonitrile intermediate. nih.gov

Some documented ring-opening reactions of substituted oxazoles that could be relevant include:

Reaction TypeConditionsOutcome
Acid-Catalyzed Hydrolysis Strong aqueous acid, heatCleavage of the oxazole ring to yield the corresponding α-amino ketone and methylamine (B109427) derivatives. slideshare.net
Base-Mediated Ring Opening Strong base (e.g., BuLi)Deprotonation at C4 followed by potential ring cleavage. nih.gov
Reaction with Nucleophiles e.g., Hydrazine, HydroxylamineCan lead to ring transformation, for instance, into pyrazole (B372694) or isoxazole (B147169) derivatives, although this is more common for oxazolones. researchgate.net

Reactivity of the Ethane-1-amine Functional Group

The primary amine of the ethane-1-amine side chain is a key site of reactivity, allowing for a wide range of derivatization and condensation reactions.

Amine-Based Derivatization Reactions (e.g., acylation, alkylation, imine formation)

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, readily participating in reactions with electrophiles.

Acylation: The primary amine can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common method for protecting the amine group or for synthesizing new derivatives. youtube.comnih.gov

Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination provides a more controlled method for mono-alkylation.

Imine Formation: The primary amine readily condenses with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines (Schiff bases). masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orglibretexts.org This reaction is fundamental in the synthesis of more complex molecules.

Derivatization ReactionReagentsProduct Type
Acylation Acetyl chloride, Pyridine (B92270)N-(1-(5-methyl-1,3-oxazol-2-yl)ethyl)acetamide
Alkylation Methyl iodideMixture of N-methyl, N,N-dimethyl, and quaternary ammonium (B1175870) salts
Reductive Amination Benzaldehyde, NaBH₃CNN-benzyl-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
Imine Formation Acetone, H⁺ (cat.)N-(1-(5-methyl-1,3-oxazol-2-yl)ethylidene)propan-2-amine

Condensation Reactions

A condensation reaction involves the joining of two molecules with the elimination of a small molecule, typically water. youtube.com The primary amine of this compound can participate in various condensation reactions.

For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings. The reaction with β-ketoesters, for instance, can yield pyrimidinone derivatives. These reactions often require elevated temperatures and sometimes a catalyst. nih.gov

Redox Transformations of the Amine

The primary amine group in this compound is susceptible to a range of redox reactions, typical for such functionalities.

Oxidation:

The oxidation of primary amines can lead to a variety of products, including imines, nitriles, and oximes, depending on the oxidant and reaction conditions. A notable transformation is the conversion of primary amines to oximes. For instance, a catalytic system employing 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) under an atmosphere of molecular oxygen can efficiently oxidize various primary amines to their corresponding oximes. acs.orgacs.orgnih.gov This method is valued for being environmentally benign, with water as the primary byproduct. acs.org The proposed mechanism involves an initial electron transfer from the amine to DPPH, forming an α-aminoalkyl radical, which then reacts with molecular oxygen to generate an α-aminoalkyl hydroperoxide intermediate. acs.orgacs.orgnih.gov This intermediate is subsequently converted to the oxime by the WO₃/Al₂O₃ catalyst. acs.orgacs.orgnih.gov

Applying this to this compound, it is conceivable that it could be oxidized to the corresponding (E/Z)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one oxime. This transformation is significant as oximes are valuable intermediates in organic synthesis, for example, in the synthesis of 1,2,3-triazole oximes. mdpi.com

Reduction:

The primary amine group itself is generally stable towards reduction. However, the oxazole ring can undergo reduction under certain conditions. For example, reduction of oxazoles with reagents like nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can lead to ring-opening products. tandfonline.com Catalytic hydrogenation can also reduce the oxazole ring. princeton.edu Therefore, when considering the reduction of a molecule containing both an amine and an oxazole, the choice of reducing agent and conditions is crucial to achieve selectivity. For instance, if the desire is to reduce another functional group on a molecule containing this compound without affecting the amine or the oxazole ring, milder reducing agents would be necessary.

Interplay between Oxazole Ring and Amine Side Chain Reactivity

The chemical reactivity of this compound is a direct consequence of the electronic interplay between the oxazole ring and the amine side chain. The oxazole ring, being an aromatic heterocycle, possesses distinct electronic properties that influence the adjacent amine group, and vice versa.

The oxazole ring is generally considered an electron-withdrawing group. This is due to the presence of two electronegative heteroatoms, oxygen and nitrogen. wikipedia.org The nitrogen atom at position 3 imparts some basicity to the ring, although oxazoles are weak bases with a pKa of the conjugate acid around 0.8. wikipedia.org The electron-withdrawing nature of the 2-substituted oxazole ring is expected to decrease the basicity of the primary amine on the ethanamine side chain compared to a simple alkylamine. This is because the electron density from the amine's lone pair is partially delocalized towards the heterocyclic ring.

Conversely, the aminoethyl group at the C2 position of the oxazole ring influences the reactivity of the ring itself. The C2 position of the oxazole ring is the most electron-deficient and, therefore, susceptible to nucleophilic attack, often leading to ring cleavage. pharmaguideline.com However, substitution at this position, as in the case of this compound, can modulate this reactivity. The primary amine of the side chain can participate in intramolecular reactions or act as a coordination site for metal catalysts, thereby influencing reactions at the oxazole ring.

The reactivity of the oxazole ring towards electrophilic substitution generally occurs at the C5 position, followed by the C4 position. pharmaguideline.com The presence of the methyl group at C5 in the target molecule would direct electrophilic attack to the C4 position. The reactivity is enhanced by electron-donating groups on the ring. pharmaguideline.com

Role of this compound as a Synthetic Building Block

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a stable heterocyclic scaffold, makes it a valuable building block in organic and medicinal chemistry. vulcanchem.com The amine functionality provides a handle for a variety of chemical transformations, allowing for the construction of more complex molecules.

N-Acylation and Related Reactions:

The primary amine can readily undergo N-acylation with various acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. researchgate.netsemanticscholar.org This reaction is fundamental in the synthesis of a wide range of compounds, including biologically active molecules. For example, N-acyl-α-amino ketones and 1,3-oxazole derivatives have been synthesized and evaluated for their antimicrobial and antibiofilm activities. nih.govmdpi.com The amine can also react with isothiocyanates to form thioureas, which can be further cyclized to other heterocyclic systems.

Formation of Heterocyclic Systems:

The amine group can be a key component in the construction of new heterocyclic rings. For instance, condensation of the amine with appropriate bifunctional reagents can lead to the formation of larger ring systems or fused heterocycles. Research has shown the synthesis of 1,3,5-triazinane-2-ones and 1,3,5-oxadiazinane-2-ones from related benzimidazole-containing amines. slideshare.net

Use in Ligand Synthesis:

The nitrogen atom of the amine and the nitrogen atom of the oxazole ring can act as coordination sites for metal ions. This makes this compound and its derivatives attractive candidates for the synthesis of chiral ligands for asymmetric catalysis. diva-portal.org The stereochemistry at the ethanamine's chiral center is crucial in such applications, as it can induce enantioselectivity in metal-catalyzed reactions.

Interactive Data Table: Potential Reactions of this compound

Reaction TypeReagents and ConditionsPotential ProductSignificance of Product
Oxidation O₂, DPPH, WO₃/Al₂O₃ acs.orgacs.orgnih.gov(E/Z)-1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-one oximeIntermediate for synthesis of other heterocycles mdpi.com
N-Acylation Acid chloride, Et₃N semanticscholar.orgN-(1-(5-Methyl-1,3-oxazol-2-yl)ethyl)acetamidePrecursor for bioactive amides nih.govmdpi.com
N-Alkylation Alkyl halide, BaseN-Alkyl-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amineModification of properties for medicinal chemistry
Schiff Base Formation Aldehyde or KetoneN-((5-Methyl-1,3-oxazol-2-yl)ethylidene)alkyl/arylamineIntermediate for reductive amination to secondary amines
Ligand Formation Metal salt (e.g., Cu(II), Pd(II))Metal complexCatalyst for asymmetric synthesis diva-portal.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine, a combination of ¹H, ¹³C, and 2D NMR experiments would be required for unambiguous structural confirmation.

The ¹H NMR spectrum would be used to identify the number of different types of protons and their connectivity.

Expected ¹H NMR Signals:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Integration
H4 (oxazole ring)~6.5 - 7.0Singlet (s)N/A1H
CH (methine)~4.0 - 4.5Quartet (q)~6.5 - 7.01H
CH₃ (oxazole methyl)~2.3 - 2.5Singlet (s)N/A3H
NH₂ (amine)~1.5 - 3.0Broad Singlet (br s)N/A2H
CH₃ (ethyl methyl)~1.4 - 1.6Doublet (d)~6.5 - 7.03H

The single proton on the oxazole (B20620) ring (H4) is expected to appear as a singlet in the aromatic region.

The methine proton (CH) adjacent to the amine and the oxazole ring would appear as a quartet due to coupling with the three protons of the adjacent methyl group.

The methyl group on the oxazole ring would be a sharp singlet as it has no adjacent protons.

The primary amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

The terminal methyl group of the ethyl chain would resonate as a doublet, coupling with the single methine proton.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Signals:

Carbon Assignment Expected Chemical Shift (ppm)
C2 (oxazole ring)~165 - 170
C5 (oxazole ring)~148 - 152
C4 (oxazole ring)~120 - 125
CH (methine)~45 - 50
CH₃ (ethyl methyl)~20 - 25
CH₃ (oxazole methyl)~10 - 15

The C2 carbon of the oxazole ring, being flanked by nitrogen and oxygen and bonded to the ethylamine (B1201723) substituent, would be the most downfield signal.

The C5 and C4 carbons of the oxazole ring would appear in the aromatic region.

The aliphatic carbons of the ethylamine side chain (CH and CH₃) and the oxazole's methyl group would appear in the upfield region of the spectrum.

To confirm the assignments made in the 1D spectra, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the methine proton (CH) and the protons of the terminal methyl group (CH₃) on the ethyl side chain, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon signal to which it is directly attached. For example, it would link the H4 signal to the C4 signal, the methine proton signal to the methine carbon signal, and so on.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound, as well as structural details based on its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition.

Expected HRMS Data:

Molecular Formula: C₆H₁₀N₂O

Monoisotopic Mass: 126.0793 u

Analysis: An HRMS experiment (e.g., ESI-TOF) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 127.0866. The measured mass would be compared to the theoretical mass to confirm the elemental formula.

In a mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is a fingerprint that helps confirm the molecule's structure.

Expected Fragmentation Pathways: The most likely fragmentation would involve the loss of the amine group or cleavage of the side chain.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. The most favorable alpha-cleavage would be the loss of the methyl group from the ethylamine side chain, leading to a stable iminium ion.

[M - CH₃]⁺: Loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 111.0664.

Cleavage of the C-C bond: Cleavage of the bond between the methine carbon and the oxazole ring would be another significant pathway. This could lead to two possible fragment ions:

[C₄H₄NO]⁺: The 5-methyl-1,3-oxazol-2-yl cation at m/z 82.0293.

[C₂H₆N]⁺: The ethylamine cation at m/z 44.0495.

A detailed analysis of these fragmentation patterns would provide strong evidence for the proposed structure of this compound.

Predicted Collision Cross Section (CCS) values

Collision Cross Section (CCS) is an important physicochemical property that describes the shape and size of an ion in the gas phase. It is increasingly used in conjunction with mass spectrometry to enhance confidence in compound identification. For this compound, predicted CCS values can be calculated using various computational models. These predictions are valuable for identifying the compound in complex mixtures analyzed by ion mobility-mass spectrometry (IM-MS). mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

Ion Adduct Predicted CCS (Ų) Prediction Method
[M+H]⁺ Data not available Various models
[M+Na]⁺ Data not available Various models
[M+K]⁺ Data not available Various models

Note: Specific predicted values require specialized software and are not publicly listed. The table illustrates the type of data generated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The primary amine (-NH₂) group would show characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The C-H bonds of the methyl and ethyl groups would produce stretches around 2850-3000 cm⁻¹.

The oxazole ring structure is confirmed by several key peaks. These include C=N stretching vibrations, typically found in the 1640-1680 cm⁻¹ region, and C-O-C (ether) stretching, which appears in the 1000-1300 cm⁻¹ range. The presence of these specific bands provides strong evidence for the compound's molecular structure.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aliphatic) 2850 - 3000
C=N Stretch (Oxazole Ring) 1640 - 1680

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds like this compound. A common approach involves reversed-phase chromatography. rrpharmacology.ru

A typical HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape for the basic amine. nih.gov Detection is commonly performed using a UV detector, monitoring at a wavelength where the oxazole ring absorbs, for instance around 228 nm. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction. mdpi.com For the synthesis of this compound, TLC can track the consumption of starting materials and the appearance of the product.

A standard TLC setup would use a silica (B1680970) gel plate as the stationary phase. The mobile phase, or eluent, would be a mixture of solvents, with the polarity adjusted to achieve good separation. A common system for a moderately polar amine might be a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol. After development, the spots can be visualized under UV light or by staining with an appropriate reagent like ninhydrin, which reacts with the primary amine to produce a colored spot.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their polarity and basicity, which can lead to peak tailing and adsorption on the column. labrulez.com However, with the appropriate column and conditions, GC can be an effective tool for purity assessment. bre.com

A successful GC method would require a specialized, deactivated column designed for amine analysis, such as a column with a basic stationary phase or a bonded polyethylene (B3416737) glycol (wax) phase. labrulez.comresearchgate.net A flame ionization detector (FID) is commonly used for detection. Due to the compound's polarity, derivatization to a less polar species might sometimes be employed to improve chromatographic performance.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample. This experimental data is then compared to the theoretical values calculated from the compound's empirical formula, C₆H₁₀N₂O. mdpi.com A close match between the found and calculated values, typically within ±0.4%, serves to validate the empirical formula and supports the compound's identity and purity. mdpi.comresearchgate.net

Table 3: Elemental Analysis Data for this compound (C₆H₁₀N₂O)

Element Theoretical % Found %
Carbon (C) 57.12 Data not available
Hydrogen (H) 7.99 Data not available
Nitrogen (N) 22.21 Data not available

Note: Experimental "Found %" values are determined from a purified sample of the compound.

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a high degree of accuracy. DFT calculations for oxazole (B20620) derivatives are typically performed using functionals like B3LYP combined with basis sets such as 6-311G++(d,p), which provide a good balance between computational cost and accuracy. irjweb.com

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations can determine the energies and shapes of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For similar heterocyclic compounds, these calculations reveal that charge transfers primarily occur within the molecule. irjweb.com

Global reactivity descriptors, derived from HOMO and LUMO energies, can further quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters for 1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine would provide a quantitative measure of its reactivity profile.

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.6 to -6.8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.8 to -1.2
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.8 to 5.6

Illustrative Data Table 1: Representative electronic properties for a molecule like this compound, based on DFT calculations of similar heterocyclic compounds. Actual values would require specific computation.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, rotation around the C-C and C-N bonds of the ethanamine side chain leads to various conformers.

DFT calculations can be used to perform a potential energy surface scan by systematically rotating specific dihedral angles. This process helps identify the most stable (lowest energy) and least stable (highest energy) conformations. chemistrysteps.com The energy differences between staggered and eclipsed conformations are due to torsional and steric strains. chemistrysteps.com By optimizing the geometry of each potential conformer, their relative energies can be calculated to determine the most thermodynamically stable structure under given conditions. This information is crucial for understanding how the molecule will exist and interact in a biological or chemical system.

ConformerDihedral Angle (illustrative)Relative Energy (kcal/mol)Stability
Staggered 1 (Anti)180°0.00Most Stable
Eclipsed 1120°3.8Transition State
Staggered 2 (Gauche)60°0.9Stable
Eclipsed 24.5Least Stable

Illustrative Data Table 2: A hypothetical conformational analysis for the ethanamine side chain of this compound, showing relative energies of different rotamers.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. DFT methods can accurately compute NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating the 1H and 13C NMR chemical shifts. nih.govnih.gov The calculated isotropic shielding values are converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Comparing the predicted spectra with experimental data is a powerful method for structural verification. researchgate.net

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in an experimental IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis also provides the total energy distribution (TED), which helps in assigning specific vibrational modes (e.g., C-H stretch, N-H bend) to the calculated frequencies.

Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)Experimental Frequency (cm-1)
N-H stretch (amine)~3500~3380~3375
C-H stretch (methyl)~3050~2940~2935
C=N stretch (oxazole)~1680~1620~1615
C-O-C stretch (oxazole)~1150~1110~1105

Illustrative Data Table 3: A comparison of hypothetical calculated and experimental IR vibrational frequencies for this compound.

DFT is instrumental in studying chemical reactions, providing a detailed picture of the reaction mechanism. researchgate.net For a primary amine like this compound, theoretical studies can model its reactions, such as nucleophilic addition to carbonyl compounds. nih.gov

By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. acs.org The energy of the transition state determines the activation energy of the reaction, which is critical for understanding the reaction kinetics. acs.org For instance, studies on the reaction between primary amines and aldehydes show that the mechanism can involve the formation of a carbinolamine intermediate, and DFT can elucidate the energy barriers for each step, including the final dehydration to an imine. researchgate.netnih.gov

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase), Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. bioinformaticsreview.com MD provides a dynamic picture of molecular behavior in a more realistic environment, such as in a solvent. rsc.org

MD simulations are particularly useful for exploring the conformational flexibility of a molecule. By simulating the molecule in a box of solvent (e.g., water) over a period of nanoseconds, one can observe how it changes its shape, how flexible different parts of the molecule are, and which conformations are most frequently adopted. acs.org

For this compound, an MD simulation would reveal the rotational dynamics of the ethanamine side chain, the flexibility of the oxazole ring, and how solvent molecules interact with the amine and the heteroatoms of the ring through hydrogen bonding. This provides a deeper understanding of the molecule's behavior in solution, which is essential for applications in medicinal chemistry and materials science. acs.orgresearchgate.net

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational studies can simulate these effects, providing a deeper understanding of how solvents may alter the conformation, reactivity, and interaction of this compound with other molecules. For instance, studies on similar primary amines have shown that the reaction with CO2 is highly dependent on the solvent. In aprotic solvents like acetonitrile (B52724) or tetrahydrofuran, the formation of an ammonium (B1175870) carbamate (B1207046) salt is favored. mdpi.com In contrast, protic solvents such as methanol (B129727) can lead to the formation of both ammonium carbamate and ammonium methylcarbonate. mdpi.com Strong hydrogen-bonding solvents like DMSO and DMF have been shown to stabilize the corresponding carbamic acid of benzylamine. mdpi.com

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk solvent effects on the molecular properties of this compound. More explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. These studies are critical for predicting the behavior of the compound in different chemical and biological environments.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound to a variety of biological macromolecules. While specific targets for this compound are not yet established, its structural motifs suggest potential interactions with enzymes or receptors where similar heterocyclic compounds have shown activity. For example, derivatives of 1,3,4-oxadiazole (B1194373) have been docked against various receptors to predict their potential as anti-convulsive or anti-proliferative agents. researchgate.netwjarr.com

The process involves generating a number of possible conformations of the ligand and positioning them within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The results of these simulations can provide valuable hypotheses about the potential biological activity of the compound. For instance, docking studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the COVID-19 main protease (PDB ID: 6LU7) have shown binding energies ranging from -5.4 to -8.0 kcal/mol. nih.gov

Table 1: Examples of Computational Methods for Predicting Binding Interactions

Computational MethodApplication
Molecular DockingPredicts binding modes and affinities of small molecules to biological targets. jocpr.com
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the ligand-target complex over time to assess stability. nih.gov
MM-PBSA/GBSACalculates the binding free energy of a ligand to a protein from MD simulation trajectories. nih.gov

Identification of Key Interacting Residues

A crucial outcome of molecular docking and molecular dynamics simulations is the identification of key amino acid residues within the binding site that are important for the interaction with the ligand. chemrxiv.org These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, molecular docking against the 4URO receptor identified specific interactions that contributed to a high docking score. nih.gov

Understanding these key interactions is fundamental for explaining the molecular basis of the ligand's activity and for designing more potent and selective molecules. Molecular dynamics simulations can further refine this understanding by showing how these interactions evolve over time and contribute to the stability of the ligand-protein complex. nih.gov

Table 2: Types of Intermolecular Interactions in Ligand-Target Binding

Interaction TypeDescription
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Electrostatic InteractionsAttractive or repulsive forces between molecules based on their charge distribution.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.

Structure-Based Compound Design Strategies

The insights gained from molecular docking and the identification of key interacting residues can be leveraged in structure-based drug design. nih.gov This approach involves designing new molecules that are predicted to have improved binding affinity and selectivity for a specific biological target. If this compound is found to have interesting biological activity, its structure can be systematically modified to enhance its interactions with the identified key residues in the target's binding site.

For example, functional groups could be added or modified to form additional hydrogen bonds or to improve hydrophobic contacts. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. The use of computational tools can significantly accelerate this process by prioritizing the synthesis of compounds with the highest predicted activity.

Biological Activity Investigations in Vitro and Mechanistic Focus

Antimicrobial Activity Research (In Vitro Studies)

No studies were found that investigated the antimicrobial activity of 1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine.

Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive and Gram-negative)

There is no available research on the antibacterial effects of this compound.

No data on the Minimum Inhibitory Concentrations (MIC) of this compound against any bacterial strains have been reported.

The mechanism of action of this compound on microbial systems has not been investigated.

Antifungal Efficacy

No studies concerning the antifungal properties of this compound were identified.

Antiviral Activity Investigations

There is no published research on the antiviral activity of this compound.

Anti-inflammatory Activity Studies (Mechanistic Pathways)

No information is available regarding the anti-inflammatory activity or the mechanistic pathways of this compound.

Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX))

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com Inhibition of these enzymes is a major strategy for anti-inflammatory therapies. nih.gov While specific studies focusing exclusively on the direct inhibitory activity of this compound on COX and 5-LOX are not extensively detailed in publicly available literature, research on structurally related oxazole (B20620) derivatives highlights the potential of this chemical class. For instance, various heterocyclic compounds are frequently evaluated for their ability to dually inhibit COX-2 and 5-LOX, a desirable trait for anti-inflammatory agents. nih.govresearchgate.net The general principle is that the molecular structure of these compounds allows them to fit into the active sites of these enzymes, blocking their catalytic function. mdpi.com

Modulation of Inflammatory Mediators (e.g., cytokine production)

The inflammatory response involves a complex interplay of signaling molecules, including cytokines. The 5-LOX pathway, in particular, is crucial in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. mdpi.com The modulation of such pathways is a key aspect of anti-inflammatory drug action. mdpi.com Research into compounds that inhibit enzymes like 5-LOX suggests a direct link to the reduction of inflammatory mediators. mdpi.com Although direct evidence for this compound modulating specific cytokines is not specified in the reviewed literature, its potential role as an enzyme inhibitor suggests it could consequently affect the production of inflammatory signaling molecules.

Anticancer/Antiproliferative Activity (In Vitro Cell Line Panel Screening)

The oxazole scaffold is a recognized pharmacophore in the development of anticancer agents. Derivatives of this structure have been investigated for their ability to halt the proliferation of cancer cells and induce cell death. nih.gov

Growth Inhibition in Human Cancer Cell Lines

In vitro studies have demonstrated the potential of oxazole derivatives to inhibit the growth of various human cancer cell lines. For example, compounds with the oxazole core have shown activity against lung cancer (A549) and colon cancer (HT-29) cell lines. A study on a broad series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, which share the core oxazole ring, were screened against a panel of 59 human cancer cell lines. biointerfaceresearch.com This screening identified compounds with notable activity against specific cancer types. For instance, one derivative showed a cytostatic effect on CNS cancer cell lines SNB-75 and SF-539, while another was active against the non-small cell lung cancer line HOP-92. biointerfaceresearch.com A different derivative exhibited cytotoxic activity against the NCI-H226 lung cancer cell line. biointerfaceresearch.com Similarly, certain 2-amino-4-methyl-1,3-oxazole derivatives have demonstrated significant anticancer activity against HT-29 colon cancer cells. researchgate.net

Below is a representative table of growth inhibition data for oxazole derivatives against various cancer cell lines, illustrating the potential of this chemical class.

Compound ClassCell LineCancer TypeActivity
Oxazole DerivativeA549Lung CarcinomaGrowth Inhibition
Oxazole DerivativeHT-29Colon AdenocarcinomaGrowth Inhibition researchgate.net
4-Arylsulfonyl-1,3-oxazoleSNB-75CNS Cancer (Glioblastoma)Cytostatic biointerfaceresearch.com
4-Arylsulfonyl-1,3-oxazoleSF-539CNS Cancer (Gliosarcoma)Cytostatic biointerfaceresearch.com
4-Arylsulfonyl-1,3-oxazoleHOP-92Non-Small Cell Lung CancerAnti-proliferative biointerfaceresearch.com
4-Arylsulfonyl-1,3-oxazoleNCI-H226Lung Cancer (Mesothelioma)Cytotoxic biointerfaceresearch.com

Exploration of Cellular Mechanisms of Action (e.g., tubulin polymerization, kinase inhibition)

The anticancer effects of oxazole-containing compounds are often traced to their interaction with specific cellular machinery. One common mechanism for anticancer drugs is the inhibition of kinase enzymes, which are critical for cell signaling and proliferation. nih.govnih.gov The oxazole moiety can serve as a scaffold for designing potent kinase inhibitors. mdpi.com While direct evidence linking this compound to tubulin polymerization is not available, the broader class of oxazole derivatives is known to interfere with various cellular processes, including cell cycle arrest and apoptosis induction, which can be triggered by kinase inhibition.

Target Identification in Cancer Pathways

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For oxazole-based compounds, a key strategy involves screening against panels of kinases or other enzymes involved in cancer progression. For example, some oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Furthermore, COMPARE analysis, a tool used by the National Cancer Institute, can correlate the activity profile of a test compound with those of agents with known mechanisms of action, thereby suggesting potential targets. biointerfaceresearch.com For the tested 4-arylsulfonyl-1,3-oxazoles, such analysis showed a weak correlation with known antitumor agents, suggesting a potentially novel mechanism of action for this specific series. biointerfaceresearch.com

Enzyme Inhibition and Receptor Modulation Studies

The biological activity of this compound is fundamentally linked to its ability to interact with and modulate the function of various enzymes and receptors. The primary amine and the oxazole ring are key functional groups that can participate in binding to protein targets. vulcanchem.com This interaction can lead to the inhibition of enzymes essential for the survival of pathogens or the proliferation of cancer cells, or it can modulate receptor signaling pathways that are dysregulated in disease states. The specific chiral configuration of the ethanamine side chain is also expected to play a critical role in the selectivity and potency of these interactions. vulcanchem.com

Phosphodiesterase (PDE2) Inhibition for Related Analogues

While direct studies on this compound as a phosphodiesterase 2 (PDE2) inhibitor are not prominent in the available literature, research into related heterocyclic structures, including oxazole derivatives, provides a basis for potential activity. Phosphodiesterases are crucial enzymes in signal transduction pathways, and their inhibition is a target for various therapeutic areas. wikipedia.org PDE2, in particular, is expressed in several brain regions, and its inhibition has been shown to enhance cognitive functions in animal models. wikipedia.org

Research has identified potent and selective PDE2 inhibitors, such as BAY 60-7550 and various purin-6-one derivatives. wikipedia.orgresearchgate.net Although structurally distinct from this compound, the exploration of diverse chemical scaffolds for PDE inhibition is a common theme. For instance, studies on 6H-benzo[c]chromen-6-one derivatives were conducted to screen for PDE2 inhibitors, indicating that a wide range of molecular architectures are being investigated for this target. semanticscholar.org

Furthermore, oxazole derivatives have been explicitly investigated as inhibitors for other PDE families. Phosphorylated oxazole derivatives have been identified as promising inhibitors of PDE3, demonstrating antihypertensive effects. nih.gov Other research has focused on designing 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives as inhibitors of PDE4. nih.gov This established activity of the broader oxazole class against phosphodiesterases suggests that analogues of this compound could warrant investigation for PDE2 inhibitory potential.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway and represents a significant target in the treatment of diseases like cancer and autoimmune disorders. While direct data on this compound is scarce, the inhibition of DHODH by compounds containing other five-membered heterocyclic rings is well-documented.

For example, a series of inhibitors based on a 4-hydroxy-1,2,5-oxadiazol-3-yl scaffold has been designed and shown to exhibit DHODH inhibitory activity. nih.gov These compounds were developed based on structural similarities to known DHODH inhibitors like leflunomide (B1674699) and brequinar. nih.gov Similarly, research has demonstrated that 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives are potent inhibitors of human DHODH. nih.gov These findings indicate that heterocyclic compounds can effectively bind to and inhibit this enzyme. The activity of these related heterocyclic scaffolds suggests a potential avenue for investigating oxazole-based compounds, including this compound, as DHODH inhibitors.

Identification of Other Relevant Molecular Targets

The oxazole ring is a versatile scaffold found in numerous biologically active compounds, pointing to a wide array of potential molecular targets. d-nb.infonih.gov Review of the literature indicates that oxazole derivatives have been explored for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

Specific molecular targets inhibited by various oxazole derivatives include:

Tyrosine kinases: Mubritinib is an example of a tyrosine kinase inhibitor containing an oxazole moiety. nih.gov

COX-2: The anti-inflammatory drug oxaprozin (B1677843) functions as a COX-2 inhibitor. nih.gov

Tubulin and STAT3: In the context of anticancer activity, oxazole derivatives have been found to inhibit tubulin polymerization and STAT3. nih.gov

DNA Topoisomerases: These enzymes are another identified target for the anticancer effects of oxazole-containing compounds. nih.gov

Factor Xa: A series of oxazolidinone derivatives were identified as potent factor Xa inhibitors, relevant for anticoagulant therapy. nih.gov

Structure-Activity Relationship (SAR) Analysis

Impact of Substituent Variations on Biological Response

Structure-activity relationship (SAR) studies on oxazole and related heterocyclic derivatives have provided valuable insights into how modifications to their chemical structure influence biological activity.

For celastrol (B190767) derivatives fused with a heterocyclic ring, the introduction of various groups onto the oxazole substituent was found to be detrimental to the desired anti-osteoclastogenesis activity. acs.org This suggests that the unsubstituted oxazole ring or specific, carefully chosen substituents are optimal for activity in that particular scaffold.

In a different study involving pentacyclic benzimidazole (B57391) derivatives, the nature and position of amino side chains were critical. Derivatives with N,N-dimethylaminopropyl substitutions showed heightened antiproliferative activity, highlighting the importance of the side chain in mediating the biological effect. researchgate.net

Similarly, in a series of oxadiazole and thiadiazole bioisosteres, the substituent at the 5-position of the heterocyclic ring played a key role. The presence of a hydroxyalkyl chain at this position enhanced antibacterial activity. mdpi.com For oxazolidinone derivatives acting as Factor Xa inhibitors, SAR analyses indicated that the size and water solubility of the alkylamino group at the S4 ligand position were crucial for anticoagulant activity. nih.gov

Table 1: Impact of Substituent Variation on Biological Activity of Oxazole Analogues

Base Scaffold Varied Substituent Position of Variation Observed Impact on Activity Reference
Heterocycle-fused Celastrol Various R groups On the oxazole ring Introduction of groups was generally detrimental to activity. acs.org
Pentacyclic Benzimidazole Amino side chains On the pentacyclic skeleton Nature and position of the amino chain significantly influenced antiproliferative activity. researchgate.net
1,3,4-Oxadiazole (B1194373) Alkenyl/hydroxyalkenyl chain Position 5 Hydroxyalkyl chain increased antibacterial activity. mdpi.com

Correlation between Physicochemical Parameters and Biological Activity

Quantitative structure-activity relationship (QSAR) studies are employed to correlate the physicochemical properties of compounds with their biological activities. Such studies on oxazole and isoxazole (B147169) derivatives have identified key molecular descriptors that influence their therapeutic potential.

A QSAR study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles successfully developed a model that showed a close correlation between predicted and observed anti-inflammatory activity. nih.gov This indicates that physicochemical parameters can reliably predict the biological response for this class of compounds.

For benzoxazole (B165842) and oxazolo pyridine (B92270) derivatives, QSAR analysis identified specific topological and connectivity descriptors as significant for modeling their antifungal activity. wisdomlib.org In another study on oxadiazole derivatives with anti-tuberculosis activity, a QSAR model was developed using quantum chemical descriptors calculated by density functional theory (DFT). nih.gov The resulting equation showed that properties such as the number of rotatable bonds (NRB), energy gap (ΔE), and Henry's law constant had a high correlation with anti-TB activity. nih.gov

Table 2: Physicochemical Descriptors Used in QSAR Models for Oxazole Analogues

Compound Class Biological Activity Key Descriptors in QSAR Model Reference
Isoxazole Derivatives Anti-inflammatory (Not specified in abstract) nih.gov
Benzoxazoles and Oxazolo Pyridines Antifungal Topological and connectivity descriptors (X1, MSD, XMOD) wisdomlib.org

Applications in Chemical Research and Development Non Clinical

Role as Chemical Precursors and Intermediates in Organic Synthesis

The 1,3-oxazole ring system is a cornerstone in the synthesis of numerous biologically active molecules and complex chemical entities. thepharmajournal.comchemmethod.com As a bifunctional molecule, 1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine serves as a key intermediate, with reactivity centered on its primary amine and the oxazole (B20620) core. vulcanchem.com

The primary amine group is nucleophilic and readily participates in a variety of standard organic transformations. It can be acylated to form amides, reacted with aldehydes and ketones to produce Schiff bases, and used in reductive amination protocols to generate secondary and tertiary amines. These reactions are fundamental for constructing larger, more complex molecular architectures. The chiral center adjacent to the amine group is particularly significant, as it allows for the synthesis of enantiomerically pure target compounds, a critical requirement in pharmaceutical and biological research.

The oxazole ring itself offers further opportunities for chemical modification. As an electron-rich heterocycle, it is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups onto the ring. vulcanchem.com Furthermore, oxazole moieties can act as dienes in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions, providing pathways to more complex heterocyclic systems like 1,2,4-triazoles. thepharmajournal.comnih.gov The strategic placement of the methyl group at the C5 position influences the regioselectivity of these reactions.

The table below summarizes the potential synthetic transformations involving this precursor.

Reactive Site Reaction Type Reagents/Conditions Resulting Structure
Primary AmineAcylationAcid chlorides, AnhydridesN-Acyl derivatives (Amides)
Primary AmineReductive AminationAldehydes/Ketones, NaBH₃CNSecondary/Tertiary Amines
Primary AmineSchiff Base FormationAldehydes/KetonesImines
Oxazole RingElectrophilic SubstitutionHalogens, Nitrating agentsFunctionalized Oxazole Core
Oxazole RingCycloadditionDienophilesFused or Complex Heterocycles

Development of Ligands for Catalysis and Coordination Chemistry

Heterocyclic compounds containing nitrogen and oxygen atoms are widely explored as ligands for transition metal catalysts due to their excellent coordination properties. The structure of this compound is well-suited for this purpose, featuring two potential coordination sites: the pyridine-type nitrogen atom within the oxazole ring and the nitrogen atom of the primary amine. vulcanchem.com

This arrangement allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal center. Chiral bidentate ligands are of paramount importance in asymmetric catalysis, where they can induce enantioselectivity in a wide range of chemical reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming cross-couplings. beilstein-journals.org

Research into related structures, such as oxazoline (B21484), imidazole, and benzoxazole-based ligands, has demonstrated their effectiveness in palladium and platinum-catalyzed reactions. researchgate.netacs.org For instance, platinum(II) complexes featuring benzoxazole (B165842) ligands have been synthesized and studied for their photophysical properties, underscoring the strong coordinating ability of the oxazole motif. acs.org The chiral nature of this compound makes it a promising candidate for developing new catalysts for stereoselective synthesis.

Exploration in Materials Science

The unique combination of a rigid aromatic heterocycle and a flexible side chain in this compound makes it an interesting component for the design of advanced functional materials.

Oxazole derivatives are recognized for their use in polymerization reactions to produce a variety of polymers. thepharmajournal.com The amine functionality of this compound allows it to be incorporated into polymer backbones through reactions like polyamidation or polycondensation. The resulting polymers would feature the thermally stable and rigid oxazole ring as a repeating unit, which can impart desirable properties such as high thermal stability and mechanical strength. Furthermore, polymer-supported oxazole systems have been developed for use in solid-phase synthesis, demonstrating the compatibility of the oxazole core within a polymeric matrix. nih.gov The incorporation of this chiral amine could also lead to the development of chiral polymers for applications in enantioselective separations or as catalysts.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid-crystalline phases (mesophases) typically consist of rigid core units and flexible terminal chains. Heterocyclic systems, particularly those like 1,3,4-oxadiazole (B1194373) which is structurally related to oxazole, are widely used as the rigid core in liquid-crystalline materials due to their rich mesomorphism, high thermal stability, and useful electronic properties. rsc.orgrsc.org Oxazole-containing compounds have also been employed in the development of liquid crystals. researchgate.net By chemically modifying this compound, for example, by attaching long alkyl chains to the amine group, it is possible to design new molecules with the potential to exhibit liquid-crystalline behavior. The inherent rigidity of the 5-methyl-oxazole core coupled with flexible chains could lead to the formation of nematic or smectic phases.

Potential in Agrochemical Research

Heterocyclic chemistry plays a crucial role in the development of modern agrochemicals. Oxazole and its isomers, like isoxazole (B147169), are core structures in a variety of compounds exhibiting fungicidal, insecticidal, and herbicidal activities. researchgate.netnih.gov

While direct herbicidal data on this compound is not available, numerous studies on structurally related oxazole and oxadiazole derivatives demonstrate significant potential in this area. mdpi.com These compounds often act by inhibiting specific enzymes that are essential for plant growth and development, leading to weed suppression and death. sdiarticle5.com

Research has shown that 1,3,4-oxadiazole derivatives, in particular, are potent herbicides. researchgate.netresearchgate.net For example, a series of novel 1,3,4-oxadiazoles were synthesized and showed high herbicidal activity against problematic weeds like Echinochloa cruss-galli (barnyard grass) and Avena fatua (wild oat). researchgate.net Another study on oxazolone (B7731731) derivatives reported inhibitory effects on the seed germination of Raphanus sativus. sdiarticle5.com The structural features of this compound make it a valuable starting point for the synthesis of new analogues that could be screened for herbicidal properties.

The table below details research findings on the herbicidal activity of related heterocyclic compounds.

Compound Class Target Weed(s) Observed Activity/Findings Reference
1,3,4-Oxadiazole DerivativesEchinochloa cruss-galli, Avena fatua, Sorgum halepenseCompounds showed potential herbicidal activity against gramineous weeds. researchgate.net
Oxazolone DerivativesRaphanus sativusDemonstrated herbicidal performance by inhibiting seed germination and growth. sdiarticle5.com
2-Amino-1,3,4-oxadiazole DerivativesBrassica campestris (rape root), Echinochloa crusgalliExhibited growth inhibition on both root and barnyard grass. researchgate.net
1,3-Oxazole DerivativesGeneral AgrochemicalsThe oxazole scaffold is a lead structure in various agrochemicals with herbicidal activity. researchgate.net

Insecticidal and Fungicidal Activities of Related Compounds

The oxazole heterocyclic core and its analogs, such as oxazoline and oxadiazole, are prominent structural motifs in the development of agrochemicals. thepharmajournal.comtandfonline.com While direct data on the insecticidal or fungicidal properties of this compound is not extensively detailed in public research, the broader family of oxazole derivatives has demonstrated significant bioactivity against various pests and fungal pathogens.

Research into related structures reveals a strong correlation between the oxazole scaffold and pesticidal effects. For instance, a series of 2,4-diphenyl-1,3-oxazolines, structurally related to the commercial acaricide Etoxazole, have shown excellent acaricidal activity against both the eggs and larvae of Tetranychus cinnabarinus (carmine spider mite). acs.orgnih.gov Some of these compounds exhibited LC₅₀ values significantly lower than Etoxazole, indicating higher potency. nih.gov Furthermore, certain isoxazoline (B3343090) derivatives, which are isomers of oxazolines, have been designed as quaternary ammonium (B1175870) salts and showed potent, broad-spectrum insecticidal activity against pests like the diamondback moth, oriental armyworm, and fall armyworm, with some compounds outperforming the commercial insecticide Fluralaner. nih.govresearchgate.net

In the realm of fungicidal activity, oxazole and oxadiazole derivatives have also shown considerable promise. Various synthesized compounds have been tested against a range of plant pathogens. For example, certain 1,3,4-oxadiazole derivatives demonstrated potent fungicidal effects against Fusarium oxysporum, Gibberella zeae, and Rhizoctonia solani. researchgate.netnih.gov Studies have indicated that the introduction of a thiazole (B1198619) ring to the 1,3,4-oxadiazole structure can enhance fungicidal activity compared to a pyridine (B92270) ring. researchgate.net Additionally, many of the previously mentioned isoxazoline quaternary ammonium salt derivatives displayed broad-spectrum fungicidal activities against 14 different plant pathogens. nih.govresearchgate.net Similarly, novel diamide (B1670390) compounds incorporating a pyrazolyl group and a polyfluoro-substituted phenyl group have shown good fungicidal activity against pathogens like Cytospora sp. and Botrytis cinerea. mdpi.com

The data below summarizes the activity of several oxazole-related compounds against various pests and fungi, illustrating the potential of this chemical class in agrochemical research.

Table 1: Insecticidal and Acaricidal Activity of Selected Oxazoline Derivatives

Compound TypeTarget PestActivity NotedReference
2,4-Diphenyl-1,3-oxazolinesTetranychus cinnabarinus (eggs)LC₅₀ values as low as 0.0002 mg L⁻¹, superior to Etoxazole (0.0089 mg L⁻¹). nih.gov
4-Triazolyphenyl isoxazoline QAS Derivatives (e.g., I-34)Diamondback moth larvae80% mortality at 0.00001 mg/L, 10 times more active than DP-9. nih.gov
4-Triazolyphenyl isoxazoline QAS Derivatives (e.g., I-31)Diamondback moth larvae93% mortality at 0.00005 mg/L, 2 times more active than Fluralaner. nih.gov
Diamide derivatives with pyrazolyl groupPlutella xylostellaCompounds I-1 and II-a-15 showed 76.7% and 70.0% mortality at 200 μg/mL, respectively. mdpi.com

Table 2: Fungicidal Activity of Selected Oxazole and Related Heterocyclic Derivatives

Compound TypeTarget FungiActivity NotedReference
1,3,4-Oxadiazole derivativesSclerotinia sclerotiorum, Rhizoctonia solaniGood fungicidal activity (>50% inhibition) at 50 μg/mL. nih.gov
Triazone derivatives with acylhydrazone moietiesPhysalospora piricola39 tested compounds exhibited >50% inhibition rate at 50 mg/kg. mdpi.com
4-Triazolyphenyl isoxazoline QAS Derivatives14 various plant pathogensBroad-spectrum fungicidal activities noted. nih.govresearchgate.net
Diamide derivatives with pyrazolyl group (e.g., II-a-10)Cytospora sp.>80% growth inhibition at 50 μg/mL, better than Fluxapyroxad. mdpi.com

Conceptual Design in Medicinal Chemistry beyond Direct Therapeutic Application

The utility of chemical compounds in research extends beyond their potential as direct therapeutic agents. Molecules like this compound serve as valuable tools in the conceptual design phase of medicinal chemistry, aiding in the exploration of new pharmacophores and the investigation of complex biological systems. The 2-aminooxazole core, in particular, is considered a privileged scaffold in drug discovery. acs.orgresearchgate.net

Scaffold Exploration for Novel Pharmacophores

The process of scaffold exploration involves identifying and optimizing core molecular structures that can interact with biological targets. The oxazole ring is a key heterocyclic motif that has been the subject of extensive investigation for developing new pharmacophores. tandfonline.comresearchgate.net Specifically, the 2-aminooxazole moiety, present in this compound, has been explored as a bioisostere for the more commonly used 2-aminothiazole (B372263) scaffold. acs.orgh1.co

Research has demonstrated that N-substituted 4-phenyl-2-aminooxazoles exhibit promising antitubercular activity, comparable to their 2-aminothiazole counterparts. acs.orgresearchgate.net This confirms the validity of the 2-aminooxazole core as a privileged scaffold for generating novel compounds. The development of efficient synthetic routes to access these oxazole derivatives has been a key enabler in their exploration. acs.orgorganic-chemistry.org Furthermore, strategies like scaffold hopping have been used to create libraries of related compounds, such as moving from 2,4-diphenyl-1,3-oxazolines to 2,5-diphenyl-1,3-oxazolines, to probe the structural requirements of biological targets. nih.gov The design of oxazole-containing compounds has also been guided by pharmacophore modeling to create potent and selective agonists for specific receptors. nih.gov

Probing Biological Pathways (e.g., metabolic and reaction kinetic studies)

Chemical compounds serve as probes to elucidate the mechanisms of biological pathways, including metabolic transformations and reaction kinetics. The study of oxazole derivatives provides insight into these processes. For instance, the metabolic stability of the 2-aminooxazole scaffold has been compared to the 2-aminothiazole scaffold. Studies using human liver microsomes have shown that 2-aminooxazoles can have comparable metabolic parameters, making them attractive for lead optimization in drug discovery. h1.cowjahr.com

Oxazole derivatives have been instrumental in probing specific signaling pathways. A series of 2,4-disubstituted-oxazole derivatives were developed as potential hypoglycemic agents, and mechanistic studies revealed that their activity may be exerted through the activation of the AMPK pathway. nih.gov Similarly, another novel oxazole derivative was found to inhibit adipogenesis by activating the AMPK pathway, highlighting the role of this scaffold in modulating key metabolic processes. nih.gov

In addition to metabolic fate, oxazole derivatives can be used to study enzyme kinetics and inhibition. For example, certain 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their effect on hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) activity. nih.gov One of the synthesized compounds demonstrated significant inhibition of this enzyme, providing a tool to study P450-mediated metabolism. nih.gov While specific kinetic studies on this compound are not widely published, research on the reaction kinetics of structurally related sterically hindered primary amines with substrates like carbonyl sulfide (B99878) provides a framework for how such investigations could be conducted, often revealing complex reaction orders that can be modeled by mechanisms like the termolecular reaction model. researchgate.net These studies are crucial for understanding how a compound might interact with biological molecules at a kinetic level.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step strategies, starting with the formation of the oxazole ring. A plausible route includes:

Starting Materials : 5-Methyl-1,3-oxazole derivatives and ethylamine precursors.

Cyclization : Use of dehydrating agents (e.g., POCl₃) or catalytic conditions to form the oxazole core .

Functionalization : Introduction of the ethanamine moiety via nucleophilic substitution or reductive amination.

  • Critical Parameters : Temperature (60–100°C), solvent polarity (e.g., ethanol or DCM), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield (reported up to 15% in antimalarial compound synthesis) .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on:
  • NMR Spectroscopy : 1H^1H NMR (e.g., δ 1.48 ppm for methyl groups) and 13C^13C NMR (e.g., δ 168.4 ppm for oxazole carbons) confirm structural integrity .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., m/z 127.1 for the base compound) .
  • HPLC : Purity assessment (>95% achievable via gradient elution with C18 columns) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

  • Methodological Answer : Optimization strategies include:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Catalyst Tuning : Transition metals (e.g., Pd) improve coupling efficiency in heterocycle formation .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .
    Data Contradiction Note : While some protocols report 15% yields , others using microwave-assisted synthesis achieve >30%—highlighting the need for condition-specific optimization .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

  • Methodological Answer :
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond-length discrepancies (e.g., C-N vs. C-O in oxazole rings) .
  • 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-carbon networks .
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to validate experimental spectra .

Q. How does the oxazole ring influence biological activity in pharmacological studies?

  • Methodological Answer : The oxazole moiety participates in:
  • Hydrogen Bonding : Interacts with enzyme active sites (e.g., dihydroorotate dehydrogenase in antimalarial studies) .
  • π-Stacking : Enhances binding to aromatic residues in target proteins .
    Case Study : In antimalarial lead optimization, the oxazole-ethylamine scaffold increased target affinity by 40% compared to non-heterocyclic analogs .

Q. How can researchers address conflicting spectral data during characterization?

  • Methodological Answer :
  • Variable Temperature NMR : Identifies dynamic effects (e.g., rotamers) causing signal splitting .
  • Isotopic Labeling : 15N^15N-enriched samples clarify nitrogen environments in complex spectra .
  • Cross-Validation : Compare data with computational models (e.g., Gaussian NMR simulations) .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Screens binding poses against targets (e.g., PfDHODH for antimalarial activity) .
  • MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Correlates substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.